![molecular formula C12H12N2O6 B2657491 Dimethyl [p-nitrophenylamino]maleate CAS No. 52962-22-8](/img/structure/B2657491.png)
Dimethyl [p-nitrophenylamino]maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [p-nitrophenylamino]maleate is a chemical compound with the molecular formula C12H12N2O6 . It contains a total of 32 bonds, including 20 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), 1 secondary amine (aromatic), and 1 nitro group (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound consists of 32 atoms, including 12 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms . The average mass of the molecule is 280.233 Da .Aplicaciones Científicas De Investigación
Synthesis of Polyfunctionalized Unsaturated Carbonyl Derivatives : Dimethyl maleate is used in the synthesis of polyfunctionalized unsaturated carbonyl derivatives through the Michael addition of nitroalkanes, which proceeds efficiently with DBU as a base (Ballini & Bosica, 1995).
Induction of Detoxication Enzymes : Dimethyl fumarate and dimethyl maleate have been identified as potent inducers of detoxication enzymes like cytosolic NAD(P)H:quinone reductase in murine hepatoma cells. This suggests their potential value as protective agents against chemical carcinogenesis and other forms of electrophile toxicity (Spencer, Wilczak, & Talalay, 1990).
Insect Microsome Studies : The compound has been used in studies related to the N-demethylation of dimethyl-p-nitrophenol carbamate, helping in understanding the biochemistry of insect microsomes (Hansen & Hodgson, 1971).
Development of 3-Alkyl Succinic Anhydrides : Research has shown that nitroalkanes react with dimethyl maleate, resulting in tandem Michael addition/elimination of nitrous acid. This leads to the production of 3-alkyl succinic anhydrides, which have various applications in organic synthesis (Ballini, Bosica, Fiorini, & Righi, 2002).
Synthesis of Functionalized Pyrrolizidines : The compound is used in cycloaddition reactions of dimethyl maleate to functionalized enantiopure pyrroline N-oxides, aiding in the synthesis of highly functionalized pyrrolizidines, valuable as synthetic intermediates in pharmaceuticals (Goti, Cicchi, Cacciarini, Cardona, Fedi, & Brandi, 2000).
Aza-Michael Addition in Green Chemistry : Dimethyl maleate has been found to be a highly reactive and selective acceptor for the aza-Michael addition with aliphatic amines. This reaction occurs efficiently without any catalyst and solvent at room temperature, highlighting its application in environmentally-friendly chemistry (Bosica & Debono, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
dimethyl (E)-2-(4-nitroanilino)but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-19-11(15)7-10(12(16)20-2)13-8-3-5-9(6-4-8)14(17)18/h3-7,13H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQGMMOPLVKRTB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
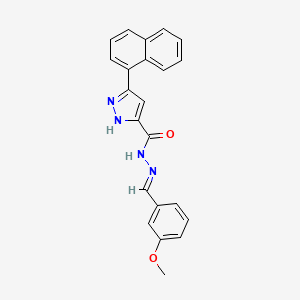


![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2657412.png)
![2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid](/img/structure/B2657416.png)
![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)
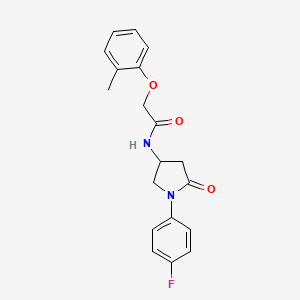
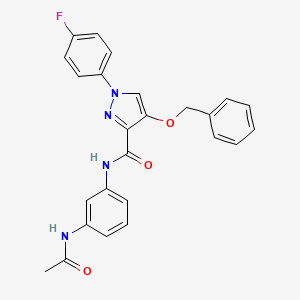
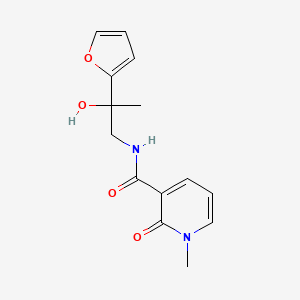

![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)
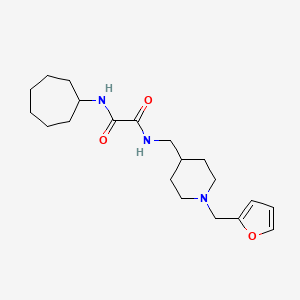
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2657431.png)
